Yi-Min Liu,
Huang-Ju Tu,
Chueh-Heng Wu,
Mei-Jung Lai,
Shu-Chieh Yu,
Min-Wu Chao,
Yi-Wen Wu,
Che-Ming Teng,
Shiow-Lin Pan,
Jing-Ping Liou
PMID: 33934008
DOI:
10.1016/j.ejmech.2021.113428
Abstract
A series of ring-opened dihydroxybenzamides have been designed and synthesized as heat shock protein 90 inhibitors. One of derivatives, compound 6b ((N-ethyl-2,4-dihydroxy-5-isopropyl-N-(pyridin-3-yl)benzamide)) demonstrated remarkable antiproliferative activity against in human KRAS mutant A549 and EGFR T790 M mutant H1975 lung cancer cell lines with GI
values of 0.07 and 0.05 μM, respectively. It is also active against in other cancer cell lines, such as colorectal HCT116 (GI
= 0.09 μM), liver Hep3B (GI
= 0.20 μM) and breast MDA-MB-231 (GI
= 0.09 μM), and shows no evidence of toxicity in normal cell line. Compound 6b has an IC
of 110.18 nM in HSP90α inhibitory activity, slightly better than reference compound 1 (17-AAG, IC
= 141.62 nM) and achieves the degradation of multiple HSP90 client proteins in a dose- and time-dependent manner and downstream signaling of Akt in a concentration- and time-dependent manner in the human A549 lung cancer cell line. In the Boyden chamber assay, compound 6b can efficiently inhibit the migration of A549 cells when compared to the reference compound 1. It also induce significant activity through the apoptotic pathway. Treatment with 6b showed no vision toxicity (IC
> 10 μM) on 661w photoreceptor cells as compared to AUY922 (3a) with a 0.04 μM values of IC
and has no effect in hERG test. In a bidirectional Caco-2 permeability assay, compound 6b was classified as a highly permeable compound which is not a substrate of efflux transporters. In a pharmacokinetic study in rats, 6b showed an F = 17.8% of oral bioavailability. The effect of metabolic stability of compound 6b in human hepatocytes showed a T
of 67.59 min. Compound 6b (50 mg/kg, po, daily) exhibits antitumor activity with a 72% TGD (tumor growth delay) in human A549 lung xenograft. The combination of 6b and afatinib, orally administered, showed tumor growth suppression with 67.5% of TGI in lung H1975 xenograft model. Thus compound 6b is a lead compound for further development of potential agents to treat lung cancer.
Hao Cao,
Binbin Cheng,
Ting Liu,
Jianjun Chen
PMID: 33741334
DOI:
10.1016/j.bcp.2021.114522
Abstract
Programmed death protein 1 (PD-1)/programmed death protein ligand 1 (PD-L1) pathway is one of the most actively pursued targets in cancer immunotherapy. In a continuation of our research interest in this pathway, we synthesized and evaluated the pharmacological activities of a series of resorcinol biphenyl ether analogs as small molecule PD-1/PD-L1 inhibitors for cancer treatment. Among the 27 newly synthesized compounds, CH1 was found to have the highest inhibitory effect against PD-1/PDL-1 with an IC
value of 56.58 nM in the HTRF (homogenous time-resolved fluorescence) assay. In addition, CH1 dose-dependently promoted HepG2 cell death in a co-culture model of HepG2/hPD-L1 and Jurkat T cells. Furthermore, molecular modeling study indicated that CH1 binds with high affinity to the binding interface of PD-L1. Moreover, CH1 effectively inhibited tumor growth (TGI of 76.4% at 90 mg/kg) in an immune checkpoint humanized mouse model with no obvious toxicity. Finally, CH1 did not cause in vivo cardiotoxicity and bone marrow suppression (myelosuppression) to BALB/c mice. Taken together, these results suggest that CH1 deserves further investigation as a potent and safe PD-1/PDL-1 inhibitor for cancer treatment.
Andrew S Elder,
John N Coupland,
Ryan J Elias
PMID: 33429298
DOI:
10.1016/j.foodchem.2020.128885
Abstract
The antioxidant cut-off theory details the importance of fine-tuning antioxidant hydrophobicity to optimize antioxidant effectiveness for a given food system; however, previous research has utilized synthetic antioxidant homologues which fail to align with the food industry's demand for natural ingredients. Alkylresorcinols represent a natural homologous series of phenolipid antioxidants. The antioxidant activities of individual alkylresorcinol homologues were investigated in bulk oils and oil-in-water emulsions. In oils, antioxidant activity decreased as alkyl chain length increased and there was no effect on rate of loss. In emulsions, optimum antioxidant activity was observed at intermediate alkyl chain length (C21:0) and longer homologues were lost more rapidly. Radical scavenging capacity decreased as alkyl chain length increased but alkylresorcinols were unable to chelate iron. This suggests that intrinsic properties (e.g. radical scavenging capacity) are responsible for the antioxidant activity of alkylresorcinols in oils while physicochemical phenomena (e.g. partitioning) drive antioxidant activity of alkylresorcinols in emulsions.
Miroslav Sisa,
Marcela Dvorakova,
Veronika Temml,
Veronika Jarosova,
Tomas Vanek,
Premysl Landa
PMID: 32738413
DOI:
10.1016/j.ejmech.2020.112620
Abstract
Based on the significant anti-inflammatory activity of natural quinone primin (5a), series of 1,4-benzoquinones, hydroquinones, and related resorcinols were designed, synthesized, characterized and tested for their ability to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Structural modifications resulted in the identification of two compounds 5b (2-methoxy-6-undecyl-1,4-benzoquinone) and 6b (2-methoxy-6-undecyl-1,4-hydroquinone) as potent dual COX/5-LOX inhibitors. The IC
values evaluated in vitro using enzymatic assay were for compound 5b IC
= 1.07, 0.57, and 0.34 μM and for compound 6b IC
= 1.07, 0.55, and 0.28 μM for COX-1, COX-2, and 5-LOX enzyme, respectively. In addition, compound 6d was identified as the most potent 5-LOX inhibitor (IC
= 0.14 μM; reference inhibitor zileuton IC
= 0.66 μM) from the tested compounds while its inhibitory potential against COX enzymes (IC
= 2.65 and 2.71 μM for COX-1 and COX-2, respectively) was comparable with the reference inhibitor ibuprofen (IC
= 4.50 and 2.46 μM, respectively). The most important structural modification leading to increased inhibitory activity towards both COXs and 5-LOX was the elongation of alkyl chain in position 6 from 5 to 11 carbons. Moreover, the monoacetylation in ortho position of bromo-hydroquinone 13 led to the discovery of potent (IC
= 0.17 μM) 5-LOX inhibitor 17 (2-bromo-6-methoxy-1,4-benzoquinone) while bromination stabilized the hydroquinone form. Docking analysis revealed the interaction of compounds with Tyr355 and Arg120 in the catalytic site of COX enzymes, while the hydrophobic parts of the molecules filled the hydrophobic substrate channel leading up to Tyr385. In the allosteric catalytic site of 5-LOX, compounds bound to Tyr142 and formed aromatic interactions with Arg138. Taken together, we identified optimal alkyl chain length for dual COX/5-LOX inhibition and investigated other structural modifications influencing COX and 5-LOX inhibitory activity.
Anna Szafraniec,
Waldemar Iwanek
PMID: 32859042
DOI:
10.3390/ijms21176160
Abstract
In this study, the synthesis and structure of 4-aminocoumarin derivatives of resorcin[4]arene were investigated. Spectroscopic analysis and quantum mechanical calculations showed that this molecule undertakes a crown-
conformation in chloroform. The conformations of the aminocoumarin derivative of resorcin[4]arene were compared with a hydroxycoumarin derivative of resorcin[4]arene, and the effect of the substituent on the conformational selectivity of the coumarin derivatives of resorcin[4]arene was demonstrated. Both UV-VIS and fluorescence spectroscopy for the coumarin derivative of resorcin[4]arene (
) were performed, and a strong fluorescence quenching of derivative
compared to 4-aminocoumarin was observed.
Krishnendu Pramanik,
Pavel Sengupta,
Bidisha Majumder,
Pallab Datta,
Priyabrata Sarkar
PMID: 32600024
DOI:
10.1021/acsami.0c10973
Abstract
Photozymes or artificial photosynthesis based on alternative natural enzymes is vital for the sustainable development of next-generation healthcare, energy, and materials science. Herein, we report resorcinol-formaldehyde (RF) resins as a solar-driven metal-free bifunctional glucose oxidase-peroxidase stand-alone photozyme for the colorimetric dual detection of hydrogen peroxide and glucose. The π-bond conjugated benzenoid-ortho/para quinoid RF polymers are efficient for glucose oxidation and hydrogen peroxide reduction with concurrent 3,3',5,5'-tetramethylbenzidine oxidation under natural sunlight. The photoinduced colorimetric process could detect H
O
up to 3.5 μM at 652 nm with the linear range of 0.1-2 mM. A limit of detection of 9.2 μM was exhibited by the system while measuring glucose with a linearity from 0.2 to 8.5 mM. The formation of hydroxyl radicals (
OH) from glucose oxidation reactions was evidenced by spin trapping electron paramagnetic resonance studies conducted herein. The results indicated that RF resins possessed strong intrinsic glucose oxidase and peroxidase (POx)-like activity under natural sunlight with promising storage and operation. This simple photozyme will definitely have potential uses in biomimetic solar-driven catalysis, bioenergy, and biomedicine.
Anna Szafraniec,
Marcin Grajda,
Hanna Jędrzejewska,
Agnieszka Szumna,
Waldemar Iwanek
PMID: 33050670
DOI:
10.3390/ijms21207494
Abstract
The paper presents the synthesis of an enaminone resorcin[
]arene via a thermally activated
-quinomethide. The crystal structure indicates that in the solid state all enaminone units participate in a unidirectional seam of 12 intramolecular hydrogen bonds that are formed around the cavity. The molecule exhibits
symmetry, with two opposite-laying enaminone units directed inside the cavity ("
"), and the other two units outside the cavity ("
"). In the solution the enaminone resorcin[
]arene exists as a mixture of conformers with distribution controlled by temperature and solvent. The experimental data are compared with the results of theoretical calculations using DFT B3LYP/6-31G(d,p) and fast semi-empirical DFTB/GFN2-xTB method in various solvents.
Sanggwon Lee,
Heejeong Choi,
Yujin Park,
Hee Jin Jung,
Sultan Ullah,
Inkyu Choi,
Dongwan Kang,
Chaeun Park,
Il Young Ryu,
Yeongmu Jeong,
YeJi Hwang,
Sojeong Hong,
Pusoon Chun,
Hyung Ryong Moon
PMID: 34070680
DOI:
10.3390/ijms22115616
Abstract
We previously reported (
)-β-phenyl-α,β-unsaturated carbonyl scaffold ((
)-PUSC) played an important role in showing high tyrosinase inhibitory activity and that derivatives with a 4-substituted resorcinol moiety as the β-phenyl group of the scaffold resulted in the greatest tyrosinase inhibitory activity. To examine whether the 4-substituted resorcinol moiety could impart tyrosinase inhibitory activity in the absence of the α,β-unsaturated carbonyl moiety of the (
)-PUSC scaffold, 10 urolithin derivatives were synthesized. To obtain more candidate samples, the lactone ring in synthesized urolithins was reduced to produce nine reduced urolithins. Compounds
(IC
= 18.09 ± 0.25 μM), 1h (IC
= 4.14 ± 0.10 μM), and 2a (IC
= 15.69 ± 0.40 μM) had greater mushroom tyrosinase-inhibitory activities than kojic acid (KA) (IC
= 48.62 ± 3.38 μM). The SAR results suggest that the 4-substituted resorcinol motif makes an important contribution to tyrosinase inhibition. To investigate whether these compounds bind to human tyrosinase, a human tyrosinase homology model was developed. Docking simulations with mushroom and human tyrosinases showed that 1c, 1h, and 2a bind to the active site of both tyrosinases with higher binding affinities than KA. Pharmacophore analyses showed that two hydroxyl groups of the 4-substituted resorcinol entity act as hydrogen bond donors in both mushroom and human tyrosinases. Kinetic analyses indicated that these compounds were all competitive inhibitors. Compound 2a inhibited cellular tyrosinase activity and melanogenesis in α-MSH plus IBMX-stimulated B16F10 melanoma cells more strongly than KA. These results suggest that 2a is a promising candidate for the treatment of skin pigment disorders, and show the 4-substituted resorcinol entity importantly contributes to tyrosinase inhibition.